![molecular formula C17H11NO3S B5165731 (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B5165731.png)
(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound that features a thiazolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves the condensation of 2-phenyl-4,5-dihydro-1,3-thiazol-4-one with 2H-1,3-benzodioxole-5-carbaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to optimize yield and purity. These methods often employ automated systems to control reaction parameters such as temperature, pressure, and flow rates, ensuring consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodioxole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.
Scientific Research Applications
(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5-dihydro-1,3-thiazol-4-one: Shares the thiazolone core but lacks the benzodioxole moiety.
2H-1,3-Benzodioxole-5-carbaldehyde: Contains the benzodioxole structure but lacks the thiazolone core.
Uniqueness
(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is unique due to the combination of the thiazolone and benzodioxole structures, which confer distinct chemical and biological properties not observed in the individual components.
Properties
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-phenyl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3S/c19-16-15(22-17(18-16)12-4-2-1-3-5-12)9-11-6-7-13-14(8-11)21-10-20-13/h1-9H,10H2/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQVKYWUAIBXOD-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N=C(S3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N=C(S3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
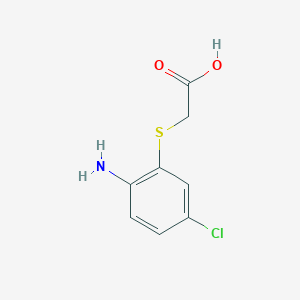
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-(4-phenyl-1-piperazinyl)acetamide diethanedioate](/img/structure/B5165659.png)
![11-(2-bromophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5165660.png)
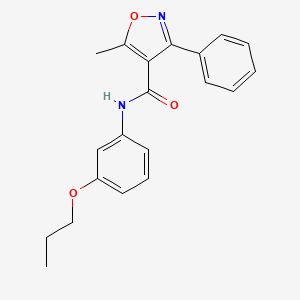
![2'-(4-chlorophenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B5165669.png)
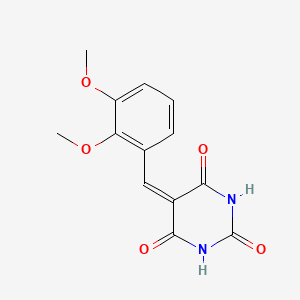
![METHYL 2-{4-[2,2,2-TRICHLORO-1-(4-CHLOROBENZENESULFONAMIDO)ETHYL]PHENOXY}ACETATE](/img/structure/B5165678.png)
![3-[(3-Fluorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5165699.png)
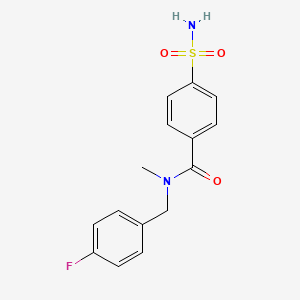
![2-[4-[(3-Ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5165723.png)
![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B5165725.png)
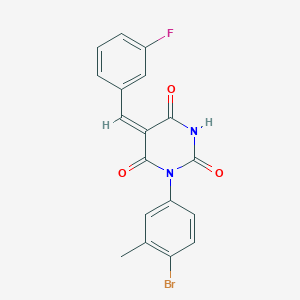
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B5165742.png)
![4-{5-[2-(4-Methoxybenzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B5165749.png)
